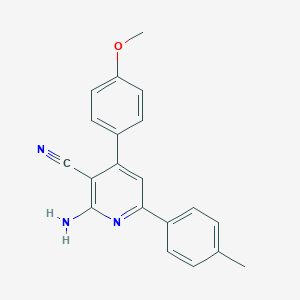![molecular formula C29H21ClN2O3 B292647 [8-Amino-7-(4-methoxyphenyl)-5,6-dihydrobenzo[h]furo[2,3-b]quinolin-9-yl](4-chlorophenyl)methanone](/img/structure/B292647.png)
[8-Amino-7-(4-methoxyphenyl)-5,6-dihydrobenzo[h]furo[2,3-b]quinolin-9-yl](4-chlorophenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[8-Amino-7-(4-methoxyphenyl)-5,6-dihydrobenzo[h]furo[2,3-b]quinolin-9-yl](4-chlorophenyl)methanone, also known as BMQ, is a novel compound that has been synthesized and studied for its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of [8-Amino-7-(4-methoxyphenyl)-5,6-dihydrobenzo[h]furo[2,3-b]quinolin-9-yl](4-chlorophenyl)methanone is complex and involves multiple pathways. One of the main targets of [8-Amino-7-(4-methoxyphenyl)-5,6-dihydrobenzo[h]furo[2,3-b]quinolin-9-yl](4-chlorophenyl)methanone is the protein kinase B (Akt) signaling pathway, which plays a crucial role in cell survival and proliferation. [8-Amino-7-(4-methoxyphenyl)-5,6-dihydrobenzo[h]furo[2,3-b]quinolin-9-yl](4-chlorophenyl)methanone has been shown to inhibit Akt phosphorylation and induce apoptosis in cancer cells. In addition, [8-Amino-7-(4-methoxyphenyl)-5,6-dihydrobenzo[h]furo[2,3-b]quinolin-9-yl](4-chlorophenyl)methanone has been found to modulate the expression of various genes involved in cell cycle regulation, DNA damage repair, and oxidative stress response.
Biochemical and Physiological Effects:
[8-Amino-7-(4-methoxyphenyl)-5,6-dihydrobenzo[h]furo[2,3-b]quinolin-9-yl](4-chlorophenyl)methanone has been shown to exert a range of biochemical and physiological effects in vitro and in vivo. In cancer cells, [8-Amino-7-(4-methoxyphenyl)-5,6-dihydrobenzo[h]furo[2,3-b]quinolin-9-yl](4-chlorophenyl)methanone has been found to reduce cell viability, induce cell cycle arrest, and increase apoptosis. In animal models of Alzheimer's disease, [8-Amino-7-(4-methoxyphenyl)-5,6-dihydrobenzo[h]furo[2,3-b]quinolin-9-yl](4-chlorophenyl)methanone has been shown to improve memory and cognitive function, reduce oxidative stress, and decrease inflammation. In addition, [8-Amino-7-(4-methoxyphenyl)-5,6-dihydrobenzo[h]furo[2,3-b]quinolin-9-yl](4-chlorophenyl)methanone has been found to exhibit antioxidant, anti-inflammatory, and anti-angiogenic activities.
Vorteile Und Einschränkungen Für Laborexperimente
[8-Amino-7-(4-methoxyphenyl)-5,6-dihydrobenzo[h]furo[2,3-b]quinolin-9-yl](4-chlorophenyl)methanone has several advantages for lab experiments, including its high purity, stability, and water solubility. However, there are also some limitations that should be considered, such as its relatively low potency and selectivity, as well as its potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for the study of [8-Amino-7-(4-methoxyphenyl)-5,6-dihydrobenzo[h]furo[2,3-b]quinolin-9-yl](4-chlorophenyl)methanone, including the development of more potent and selective analogs, the investigation of its potential applications in other disease models, and the elucidation of its molecular targets and signaling pathways. In addition, the use of [8-Amino-7-(4-methoxyphenyl)-5,6-dihydrobenzo[h]furo[2,3-b]quinolin-9-yl](4-chlorophenyl)methanone as a scaffold for the development of new compounds with improved pharmacological properties should be explored further.
Synthesemethoden
[8-Amino-7-(4-methoxyphenyl)-5,6-dihydrobenzo[h]furo[2,3-b]quinolin-9-yl](4-chlorophenyl)methanone can be synthesized using a multi-step process that involves the reaction of 4-chlorobenzaldehyde with 2-amino-3-methoxybenzoic acid, followed by various chemical transformations including cyclization, reduction, and coupling reactions. The final product is obtained as a white solid with a purity of over 95%.
Wissenschaftliche Forschungsanwendungen
[8-Amino-7-(4-methoxyphenyl)-5,6-dihydrobenzo[h]furo[2,3-b]quinolin-9-yl](4-chlorophenyl)methanone has been studied for its potential applications in various scientific research fields, including cancer research, neuroscience, and drug discovery. In cancer research, [8-Amino-7-(4-methoxyphenyl)-5,6-dihydrobenzo[h]furo[2,3-b]quinolin-9-yl](4-chlorophenyl)methanone has been shown to inhibit the growth of cancer cells and induce apoptosis through the activation of caspase-3 and -9. In neuroscience, [8-Amino-7-(4-methoxyphenyl)-5,6-dihydrobenzo[h]furo[2,3-b]quinolin-9-yl](4-chlorophenyl)methanone has been found to exhibit neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease. In drug discovery, [8-Amino-7-(4-methoxyphenyl)-5,6-dihydrobenzo[h]furo[2,3-b]quinolin-9-yl](4-chlorophenyl)methanone has been used as a scaffold for the development of new compounds with improved pharmacological properties.
Eigenschaften
Molekularformel |
C29H21ClN2O3 |
|---|---|
Molekulargewicht |
480.9 g/mol |
IUPAC-Name |
[13-amino-11-(4-methoxyphenyl)-15-oxa-17-azatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,10,12(16),13-heptaen-14-yl]-(4-chlorophenyl)methanone |
InChI |
InChI=1S/C29H21ClN2O3/c1-34-20-13-8-17(9-14-20)23-22-15-10-16-4-2-3-5-21(16)26(22)32-29-24(23)25(31)28(35-29)27(33)18-6-11-19(30)12-7-18/h2-9,11-14H,10,15,31H2,1H3 |
InChI-Schlüssel |
ORTFAGSIFXXKBO-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=C3C(=C(OC3=NC4=C2CCC5=CC=CC=C54)C(=O)C6=CC=C(C=C6)Cl)N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=C3CCC4=CC=CC=C4C3=NC5=C2C(=C(O5)C(=O)C6=CC=C(C=C6)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 6-methyl-9-oxo-4,17-dithia-2,7,8,14-tetrazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,6,11(16)-tetraene-14-carboxylate](/img/structure/B292564.png)
![Ethyl 6-(4-chlorophenyl)-9-oxo-4,17-dithia-2,7,8,14-tetrazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,6,11(16)-tetraene-14-carboxylate](/img/structure/B292565.png)
![Ethyl 9-oxo-6-thiophen-2-yl-4,17-dithia-2,7,8,14-tetrazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,6,11(16)-tetraene-14-carboxylate](/img/structure/B292566.png)
![2-[1,1'-biphenyl]-4-yl-7,8-dimethyl-3H,9H-thieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazin-9-one](/img/structure/B292567.png)
![2-(2-thienyl)-7,8,9,10-tetrahydro-3H,11H-[1]benzothieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazin-11-one](/img/structure/B292569.png)
![2-Methyl-7,8,9,10-tetrahydro-3H,11H-[1]benzothieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazin-11-one](/img/structure/B292570.png)
![5,6-Dimethyl-2-sulfanylthieno[2,3-d]pyrimidin-4-yl hydrosulfide](/img/structure/B292574.png)
![1-({5,6-Dimethyl-2-[(2-oxopropyl)sulfanyl]thieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetone](/img/structure/B292575.png)
![Ethyl [({[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)-3-(trifluoromethyl)anilino]acetate](/img/structure/B292576.png)
![ethyl [4-chloro({[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)anilino]acetate](/img/structure/B292580.png)
![Ethyl [({[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)-4-methylanilino]acetate](/img/structure/B292582.png)
![Ethyl [({[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)-3-methoxyanilino]acetate](/img/structure/B292583.png)

